molecular formula C13H28O2 B181526 4,4-Bis(methoxymethyl)-2,6-dimethylheptane CAS No. 129228-07-5

4,4-Bis(methoxymethyl)-2,6-dimethylheptane

Cat. No.: B181526
CAS No.: 129228-07-5
M. Wt: 216.36 g/mol
InChI Key: PVWCLOAAEFMTLH-UHFFFAOYSA-N
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Description

4,4-Bis(methoxymethyl)-2,6-dimethylheptane is an organic compound with the molecular formula C13H28O2 It is a derivative of heptane, characterized by the presence of two methoxymethyl groups and two methyl groups attached to the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane typically involves the reaction of 2,6-dimethylheptane with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 25-35°C and a reaction time of 22-26 hours .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for higher yields and efficiency. The use of continuous reactors and advanced separation techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(methoxymethyl)-2,6-dimethylheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Bis(methoxymethyl)-2,6-dimethylheptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane involves its interaction with specific molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(methoxymethyl)biphenyl: A structurally similar compound with different applications and properties.

    4,4-Bis(chloromethyl)biphenyl: Another related compound with distinct chemical behavior and uses.

Uniqueness

4,4-Bis(methoxymethyl)-2,6-dimethylheptane is unique due to its specific substitution pattern and the presence of methoxymethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,4-bis(methoxymethyl)-2,6-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWCLOAAEFMTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)(COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619574
Record name 4,4-Bis(methoxymethyl)-2,6-dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129228-07-5
Record name 4,4-Bis(methoxymethyl)-2,6-dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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